molecular formula C17H15ClN4OS B1254964 alpha-Hydroxyetizolam CAS No. 64546-10-7

alpha-Hydroxyetizolam

货号: B1254964
CAS 编号: 64546-10-7
分子量: 358.8 g/mol
InChI 键: YRJXUAYHZCDGDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacokinetics and Clinical Implications

Alpha-hydroxyetizolam exhibits pharmacokinetic properties that are crucial for understanding its clinical effects. Research indicates that after administration of etizolam, this compound reaches higher plasma concentrations than the parent compound, with a longer elimination half-life (approximately 8.2 hours) compared to etizolam's half-life (around 3.4 hours) . This suggests that this compound may contribute significantly to the therapeutic effects observed with etizolam, potentially enhancing anxiolytic and sedative outcomes.

In a study involving healthy volunteers, the kinetics of etizolam showed that steady-state concentrations of this compound were achieved rapidly, indicating its relevance in continuous therapeutic regimens . The metabolite's efficacy is comparable to that of etizolam itself, which raises questions about its potential use as an independent therapeutic agent in treating anxiety disorders and related conditions.

Analytical Methods for Detection

The detection of this compound in biological samples is essential for both clinical and forensic toxicology. Various sophisticated analytical methods have been developed to identify this compound accurately:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A simultaneous analytical method was developed for detecting etizolam and its metabolites, including this compound, in whole blood. This method demonstrated satisfactory inter-day precision and linearity over a specified concentration range .
  • High-Resolution Liquid Chromatography: Another study reported a high-resolution method for the simultaneous analysis of etizolam and its metabolites. This approach allows for the effective separation and identification of compounds within complex biological matrices .

These methods are vital for post-mortem investigations where understanding the role of drugs like etizolam and its metabolites can elucidate causes of death or intoxication scenarios.

Case Studies and Forensic Applications

This compound's role has been highlighted in various case studies, particularly in forensic contexts where it was detected alongside other substances. For instance:

  • In one case involving a 52-year-old female found deceased with multiple medications, this compound was identified as a significant metabolite contributing to the overall drug profile .
  • Another case study examined a young male who ingested liquid etizolam combined with recreational drugs at a rave. Post-mortem analysis revealed elevated levels of this compound, indicating its potential contribution to adverse effects associated with poly-drug use .

These cases underscore the importance of recognizing this compound not only as a metabolite but also as a compound with pharmacological activity that may influence clinical outcomes and toxicological assessments.

生物活性

Alpha-hydroxyetizolam is an active metabolite of etizolam, a thienodiazepine compound with anxiolytic, sedative, and muscle relaxant properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on recent research findings.

Chemical Structure and Metabolism

This compound differs from traditional benzodiazepines due to the presence of a thiophene ring instead of a benzene ring. This structural variation influences its pharmacological profile and metabolic pathway. Etizolam is metabolized primarily in the liver through oxidation processes, yielding this compound and 8-hydroxyetizolam as significant metabolites. The half-life of this compound is approximately 8 hours , which is longer than that of its parent compound, etizolam, which has a half-life of about 6 hours .

Pharmacodynamics

This compound exhibits similar pharmacological effects to etizolam, acting as a positive allosteric modulator at GABA-A receptors. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This mechanism results in anxiolytic, sedative, and muscle relaxant effects. Additionally, studies indicate that this compound may have a lower propensity for tolerance compared to traditional benzodiazepines .

Table 1: Pharmacodynamic Properties

PropertyThis compoundEtizolam
Half-Life8 hours6 hours
Receptor InteractionGABA-AGABA-A
Anxiolytic EffectYesYes
Sedative EffectModerateModerate
Muscle Relaxant EffectYesYes

Clinical Implications

This compound has been implicated in various clinical scenarios, particularly concerning its use in treating anxiety disorders and its potential for misuse. The compound is primarily prescribed in countries like Japan and Italy for short-term management of anxiety and panic disorders .

Case Studies

  • Case Study: Fatal Intoxication
    A forensic investigation revealed a case where this compound was detected alongside other substances in a fatality involving a young child. The toxicological analysis indicated significant concentrations of etizolam and its metabolites, highlighting the risks associated with polydrug use involving benzodiazepines .
  • Case Study: Therapeutic Use
    In a clinical setting, patients treated with etizolam exhibited improvements in anxiety symptoms without significant sedative effects. The study noted that patients metabolizing etizolam into this compound demonstrated prolonged therapeutic effects due to the longer half-life of the metabolite .

Toxicology and Safety Profile

The safety profile of this compound appears favorable compared to traditional benzodiazepines; however, there are concerns regarding its potential for abuse and dependence. The compound's ability to induce sedation can lead to misuse, especially when combined with other central nervous system depressants like opioids .

Table 2: Toxicological Findings

SubstanceLD50 (mg/kg) OralLD50 (mg/kg) Intraperitoneal
This compoundNot establishedNot established
Etizolam4300 (mouse)800 (mouse)

属性

CAS 编号

64546-10-7

分子式

C17H15ClN4OS

分子量

358.8 g/mol

IUPAC 名称

1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol

InChI

InChI=1S/C17H15ClN4OS/c1-9(23)14-7-12-16(11-5-3-4-6-13(11)18)19-8-15-21-20-10(2)22(15)17(12)24-14/h3-7,9,23H,8H2,1-2H3

InChI 键

YRJXUAYHZCDGDO-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl

规范 SMILES

CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl

同义词

6-(2-chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4) diazepine
alpha-hydroxyetizolam

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。